4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid
Description
This compound features a benzoic acid core linked to a 2,3-dioxoindole moiety. The indole-derived scaffold is a privileged structure in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
Molecular Formula |
C15H9NO4 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-(2,3-dioxo-1H-indol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H9NO4/c17-13-11-7-10(5-6-12(11)16-14(13)18)8-1-3-9(4-2-8)15(19)20/h1-7H,(H,19,20)(H,16,17,18) |
InChI Key |
WYTCLQMSZDUPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a benzoic acid derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues with Isoindole-1,3-dione Moieties
Key Observations :
- Linker Length and Flexibility: Compounds 14h, 14i, and 14j (octanoic, nonanoic, decanoic acids) exhibit increasing alkyl chain lengths, which may enhance membrane permeability but reduce solubility .
- Substituent Effects : Fluorophenyl groups (14k, 14l) improve yield and purity compared to benzyl-substituted analogues, likely due to enhanced crystallinity . The nitro group in COD30 increases electron-withdrawing capacity, altering charge distribution .
- Biological Activity : The MMP inhibitory activity of 14h–14j suggests the isoindole-1,3-dione scaffold is critical for binding, while the benzoic acid moiety may act as a zinc-binding group .
Derivatives with Sulfonamide and Piperazine Linkages
Key Observations :
- Sulfonamide vs. Carboxylic Acid : The sulfonamide group in introduces additional hydrogen-bonding capacity but may increase molecular rigidity compared to the parent benzoic acid.
- Targeted Degradation : The compound in incorporates a proteolysis-targeting chimera (PROTAC) design, where the benzoic acid moiety likely serves as a linker between the target-binding isoindole and E3 ligase-recruiting dioxopiperidine .
Indene and Indanone Derivatives
Key Observations :
- Electron Density: The ketone in indanone/indenone systems may confer similar electron-withdrawing effects but with altered steric profiles compared to the dioxoindole .
Biological Activity
4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.
Synthesis
The synthesis of 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate indole derivatives with benzoic acid derivatives under controlled conditions. Various methods have been reported in the literature, including one-pot reactions and microwave-assisted synthesis to enhance yield and purity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid exhibit significant antitumor activity. For instance:
- Microtubule Destabilization : Compounds with similar structures have shown effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents. This property is crucial for developing anticancer drugs that can disrupt cancer cell division .
- Apoptosis Induction : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that related compounds could induce apoptosis at low concentrations (1 µM), enhancing caspase-3 activity significantly at higher concentrations (10 µM). This suggests a mechanism through which these compounds can trigger programmed cell death in cancer cells .
| Compound | Concentration (µM) | Effect on Caspase-3 Activity |
|---|---|---|
| 7d | 10 | 1.33 times increase |
| 7h | 10 | 1.57 times increase |
| 10c | 10 | Significant morphological changes |
Antibacterial Activity
The compound also shows promise in antibacterial applications. Research indicates that derivatives of indole and benzoic acid have exhibited broad-spectrum antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Antitumor Efficacy
A study published in the ACS Omega journal focused on a series of indole derivatives, including those structurally related to 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid. The findings highlighted significant antitumor effects in vitro against several cancer cell lines, including breast and liver cancers. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
Case Study 2: Antibacterial Properties
Another investigation explored the antibacterial properties of various indole derivatives against Mycobacterium tuberculosis. The results showed that certain compounds inhibited bacterial growth effectively and could potentially contribute to new treatments for tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
